REACTION_CXSMILES
|
OC(C1C=CC=C(C2C=C3[C:20]([C:21]4C=C[CH:24]=[CH:23][C:22]=4[O:27][CH3:28])=[CH:19][N:18](S(C4C=CC(C)=CC=4)(=O)=O)C3=NC=2)C=1)C(O)=O.CNCC1CCC[O:43]1.C(N(C(C)C)CC)(C)C>C1COCC1.C(OCC)(=O)C>[O:27]1[CH2:28][CH2:24][CH2:23][CH:22]1[CH2:21][CH2:20][C:19]([NH2:18])=[O:43]
|
Name
|
hydroxyl-{3-[3-(2-methoxy-phenyl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-yl]-phenyl}-acetic acid
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Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)C1=CC(=CC=C1)C=1C=C2C(=NC1)N(C=C2C2=C(C=CC=C2)OC)S(=O)(=O)C2=CC=C(C=C2)C
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
CNCC1OCCC1
|
Name
|
|
Quantity
|
200 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
N,N,N′N′-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate
|
Quantity
|
216 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. until no solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
subsequently extracted with 1N HCl, saturated NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude was purified by silica chromatography
|
Type
|
DISSOLUTION
|
Details
|
The resulting material was dissolved in 3 ml of methanol
|
Type
|
ADDITION
|
Details
|
aqueous NaOH (1 ml, 2 N in H2O) was added
|
Type
|
STIRRING
|
Details
|
the mixture stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude was directly purified by mass-triggered reverse phase HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC1)CCC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 mg | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |